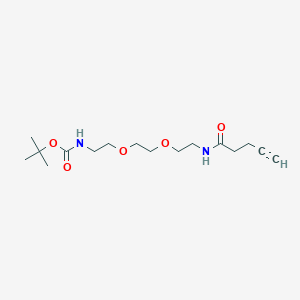![molecular formula C15H19NO9 B1434625 [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside CAS No. 70622-78-5](/img/structure/B1434625.png)
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside
Übersicht
Beschreibung
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside is a chemical compound utilized in biomedical research. It plays a fundamental role in efficiently detecting the β-galactosidase activity present in cells. Additionally, it is employed in exploring the glycosphingolipid metabolism in relation to Alzheimer’s disease.
Vorbereitungsmethoden
The synthesis of [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside involves several steps. The synthetic route typically starts with the preparation of the phenyl derivative, followed by the introduction of the nitrovinyl group. The final step involves the glycosylation of the phenyl derivative with b-D-galactopyranoside under specific reaction conditions. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.
Analyse Chemischer Reaktionen
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrovinyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in detecting β-galactosidase activity in cells, which is crucial for studying cellular processes and enzyme activities.
Medicine: The compound is used in research related to Alzheimer’s disease, particularly in exploring glycosphingolipid metabolism.
Industry: It is utilized in the production of high-purity chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside involves its interaction with β-galactosidase enzymes. The compound acts as a substrate for the enzyme, allowing researchers to measure enzyme activity by detecting the hydrolysis products. This interaction is crucial for studying enzyme kinetics and cellular processes.
Vergleich Mit ähnlichen Verbindungen
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside can be compared with other similar compounds such as:
- 2-Methoxy-4-(2-nitroethenyl)phenyl β-D-galactopyranoside
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxy-4-(2-nitrovinyl)phenoxy)tetrahydro-2H-pyran-3,4,5-triol
These compounds share similar structural features but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific use in detecting β-galactosidase activity and its role in Alzheimer’s disease research.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12+,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWGFRNUGSRRBP-OBZUZTNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)


![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)

![[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone](/img/structure/B1434554.png)

![1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene](/img/structure/B1434557.png)




